1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASSXIQWHBVHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588195 |

Source

|

| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-32-6 |

Source

|

| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS 926214-32-6 properties

An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid (CAS 926214-32-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic chemistry. It serves as a valuable building block for the development of novel therapeutic agents, leveraging the distinct properties of its constituent tetrahydrofuran and piperidine-4-carboxylic acid moieties. This guide will delve into its physicochemical properties, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols.

Core Physicochemical and Structural Properties

This compound is a bifunctional organic molecule featuring a saturated piperidine ring, which provides a rigid, three-dimensional scaffold, linked via an amide bond to a tetrahydrofuran ring. The presence of a carboxylic acid group imparts a key functional handle for further chemical modification and introduces a point of ionic interaction crucial for molecular recognition in biological systems.[1][2]

Key Property Summary

The following table summarizes the essential physicochemical and computational data for CAS 926214-32-6.

| Property | Value | Source(s) |

| CAS Number | 926214-32-6 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5] |

| Molecular Weight | 227.26 g/mol | [3][4][5][6] |

| Alternate Name | 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | [5] |

| Typical Purity | ≥95% | [4] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [4] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |

| LogP (calculated) | 0.4886 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature for this specific research chemical.

Molecular Structure Visualization

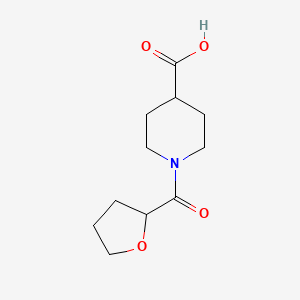

The structure combines three key chemical motifs: a piperidine ring, a carboxylic acid, and a tetrahydrofuran ring, connected by a stable amide linkage.

Caption: Molecular structure of this compound.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for CAS 926214-32-6 is not detailed in the available literature, its structure strongly suggests a straightforward synthetic pathway based on standard amide bond formation. The logical disconnection is at the amide C-N bond, identifying piperidine-4-carboxylic acid and tetrahydrofuran-2-carboxylic acid as the primary starting materials.

Conceptual Synthetic Workflow

The most common and reliable method for this synthesis involves activating the carboxylic acid of the tetrahydrofuran moiety and reacting it with the secondary amine of the piperidine ring.

Caption: Conceptual workflow for the synthesis of the target compound via amide coupling.

Exemplary Experimental Protocol (Conceptual)

This protocol is based on general procedures for amide coupling and should be adapted and optimized based on laboratory-scale experiments.[7]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq.) and a suitable coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution to neutralize the carboxylic acid and any acid byproducts formed during the reaction.

-

Acid Addition: To this mixture, add a solution of tetrahydrofuran-2-carboxylic acid (1.05 eq.) dissolved in a minimal amount of DMF. The slight excess ensures the complete consumption of the more valuable piperidine starting material.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent like ethyl acetate. The carboxylic acid on the product may require specific pH adjustments to ensure it partitions into the desired layer.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography or preparative HPLC to yield the final, high-purity compound.

Structural Verification

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a versatile scaffold or building block. Its value lies in the proven pharmacological relevance of its constituent parts.

-

Piperidine-4-Carboxylic Acid Core: This motif is a cornerstone in modern medicinal chemistry. Derivatives have been successfully designed as potent and selective modulators of various biological targets. For example, substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for metabolic diseases[9], inhibitors of adhesion molecules for inflammatory conditions[10], and as antagonists for the NMDA receptor in neuroscience research.[11] The rigid ring structure helps to position functional groups in a defined orientation within a target's binding site, optimizing molecular interactions.

-

Carboxylic Acid Functionality: The carboxylic acid group is one of the most important functional groups in drug design, present in approximately 25% of all commercial pharmaceuticals.[1] It serves multiple roles:

-

Solubility: At physiological pH, the ionized carboxylate group significantly enhances aqueous solubility, a critical factor for bioavailability.[2]

-

Target Binding: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in protein active sites.

-

Metabolic Handle: It can be esterified to create prodrugs, improving membrane permeability, which are then hydrolyzed in vivo to release the active acidic drug.

-

-

Tetrahydrofuran Moiety: The tetrahydrofuran ring acts as a constrained, polar ether. It can serve as a hydrogen bond acceptor and its defined stereochemistry can be exploited to explore chiral interactions with biological targets.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. 926214-32-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 926214-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 926214-32-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available computational data with established experimental protocols for determining key molecular properties. We delve into the structural features, predicted physicochemical parameters, and detailed methodologies for the empirical characterization of properties such as melting point, solubility, and pKa. Furthermore, this guide outlines the anticipated spectroscopic signatures (NMR, IR, MS) essential for structural confirmation and quality control. The overarching goal is to equip researchers with the foundational knowledge and practical frameworks required to effectively utilize this compound in medicinal chemistry and pharmaceutical research.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine-4-carboxylic acid core N-acylated with a tetrahydrofuran-2-carbonyl moiety. The molecular structure combines several key functional groups: a carboxylic acid, a tertiary amide, and two saturated heterocyclic rings (piperidine and tetrahydrofuran). This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly within drug discovery programs where piperidine and tetrahydrofuran scaffolds are frequently employed to optimize pharmacological and pharmacokinetic properties.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carbonyl oxygens, ether oxygen) suggests a capacity for specific molecular interactions, which is critical for biological activity.[3]

This guide provides an in-depth examination of its fundamental physicochemical properties, which are critical determinants of a compound's behavior in both chemical and biological systems. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, formulating drug candidates, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is the cornerstone of scientific research. The key identifiers and structural representation of the title compound are provided below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 926214-32-6 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5][7] |

| Molecular Weight | 227.26 g/mol | [3][4][5][7] |

| SMILES | C1CC(C(=O)N2CCC(CC2)C(=O)O)OC1 | [3] |

| Alternate Names | 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | [4][7] |

The structure contains three key functional groups that dictate its chemical behavior: a carboxylic acid, a tertiary amide, and an ether within the tetrahydrofuran ring.

Computational Physicochemical Properties

In modern drug discovery, in silico predictions of physicochemical properties are vital for the early-stage screening and prioritization of compounds. These computational models provide valuable estimates before resource-intensive experimental work is undertaken.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

| Boiling Point | 457.6 ± 45.0 °C | Indicates thermal stability and volatility. | [7] |

| Density | 1.285 ± 0.06 g/cm³ | Relevant for formulation and process chemistry. | [7] |

| pKa | 4.44 ± 0.20 | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. | [7] |

| LogP (Octanol/Water) | 0.4886 | A measure of lipophilicity; influences absorption, distribution, and membrane permeability. | [3] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | Correlates with passive molecular transport across membranes (e.g., intestinal absorption, blood-brain barrier penetration). | [3] |

| Hydrogen Bond Donors | 1 | Influences solubility and the potential for specific interactions with biological targets. | [3] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and the potential for specific interactions with biological targets. | [3] |

| Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact receptor binding and metabolic stability. | [3] |

The predicted pKa of ~4.4 suggests the carboxylic acid will be predominantly deprotonated and negatively charged at physiological pH (7.4), which typically enhances aqueous solubility. The LogP value of ~0.5 indicates a relatively balanced hydrophilic/lipophilic character, while the TPSA value is well within the range associated with good oral bioavailability.

Experimental Determination of Core Physicochemical Properties

While computational predictions are useful, experimental verification is essential for regulatory submission and a definitive understanding of a compound's behavior. The following sections describe standard, self-validating protocols for determining key physicochemical parameters.

Melting Point Analysis via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak, and the peak's sharpness can indicate purity.

Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.

-

Data Analysis: The onset temperature of the endothermic peak in the heat flow vs. temperature plot is recorded as the melting point.

Aqueous Solubility Profiling (Shake-Flask Method)

Causality: Solubility is a critical property that affects oral absorption and the feasibility of parenteral formulations. The shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring the solution is fully saturated.

Protocol:

-

System Preparation: Prepare relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline) and purified water.

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

pKa Determination by Potentiometric Titration

Causality: The pKa dictates the charge state of a molecule at a given pH. For this compound, determining the pKa of the carboxylic acid is crucial. Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.

Protocol:

-

Solution Preparation: Dissolve a precisely known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the half-equivalence point), which can be determined from the first derivative of the titration curve.

Anticipated Spectroscopic Profiles

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected characteristics can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy: The spectrum would be complex. Protons on the carbon alpha to the carbonyls (on both the piperidine and THF rings) would appear deshielded, likely in the 2.0-3.0 ppm range. The proton on the carbon bearing the carboxylic acid would also be shifted downfield. The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), and would be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Two distinct carbonyl carbon signals are expected in the highly deshielded region (160-180 ppm), corresponding to the amide and carboxylic acid carbons. Carbons adjacent to the nitrogen and ether oxygen would also be deshielded compared to simple alkanes.

-

Infrared (IR) Spectroscopy: A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two strong C=O stretching absorptions would be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the tertiary amide (typically lower, ~1630-1660 cm⁻¹).[8]

-

Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should be observable at m/z 227 or 228, respectively. Key fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) and cleavage at the amide bond, resulting in fragments corresponding to the piperidine-4-carboxylic acid and tetrahydrofuran-2-carbonyl moieties.

Plausible Synthetic Route

This compound is likely synthesized via a standard amide coupling reaction. The most logical approach involves reacting a protected form of piperidine-4-carboxylic acid with an activated form of tetrahydrofuran-2-carboxylic acid, followed by deprotection.

This approach is common for preparing N-acylated piperidines and offers good control over the reaction, minimizing side products.[9][10]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in pharmaceutical research. Its physicochemical profile, characterized by balanced lipophilicity, a pKa typical of carboxylic acids, and multiple points for hydrogen bonding, provides a solid foundation for its use in creating novel, biologically active molecules. The computational data summarized herein offers a strong predictive baseline, while the detailed experimental protocols provide a clear and robust path for empirical validation. This guide serves as a critical resource for any scientist aiming to incorporate this versatile chemical scaffold into their research and development endeavors.

References

-

ResearchGate. (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

PubChem. 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. [Link]

-

ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. [Link]

-

Stenutz. piperidine-4-carboxylic acid. [Link]

-

Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

- Google Patents. CN101712645B - Preparation method for (2R, 4R)

-

ResearchGate. The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link]

-

University of Calgary. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 4-Piperidinecarboxylic acid. [Link]

- Google Patents. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 926214-32-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 926214-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This compound (Molecular Formula: C₁₁H₁₇NO₄, Molecular Weight: 227.26 g/mol ) is a molecule of interest, incorporating several key heterocyclic and functional moieties relevant to medicinal chemistry.[1][2][3] This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data. It delves into the causality behind experimental choices, provides field-proven protocols, and synthesizes the data from these orthogonal techniques to build a self-validating case for the molecule's structure.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signature. Understanding these features is paramount before interpreting any spectral data.

Caption: Molecular structure highlighting key functional groups.

The molecule contains four primary structural components, each contributing distinct signals:

-

Carboxylic Acid (-COOH): This group will produce a highly characteristic, broad O-H stretch in the IR spectrum, a downfield proton signal (~10-12 ppm) in ¹H NMR, and a carbonyl carbon signal (~175-185 ppm) in ¹³C NMR.[4]

-

Tertiary Amide (-CON<): This functionality is identified by its strong C=O stretch in the IR spectrum (typically at a lower wavenumber than esters) and a carbonyl carbon signal (~165-175 ppm) in the ¹³C NMR.[5][6]

-

Piperidine Ring: A saturated aliphatic heterocycle, its C-H bonds will generate signals in the aliphatic region of both ¹H and ¹³C NMR spectra.

-

Tetrahydrofuran (THF) Ring: Another saturated ether heterocycle, providing additional aliphatic C-H signals, with those adjacent to the oxygen atom shifted further downfield.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy serves as the initial, rapid confirmation of the key functional groups. The most telling feature for this specific molecule is the simultaneous presence of a very broad hydroxyl stretch and a strong, likely complex, carbonyl absorption band. The broadness of the O-H stretch is a direct consequence of the strong hydrogen-bonding dimers formed between carboxylic acid groups.[7]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| 3300–2500 | O–H stretch | Carboxylic Acid | Strong, Very Broad |

| 3000–2850 | C–H stretch | Aliphatic (Piperidine, THF) | Medium, Sharp |

| 1760–1690 | C=O stretch | Carboxylic Acid | Strong |

| 1680–1630 | C=O stretch | Tertiary Amide | Strong |

| 1320–1000 | C–O stretch | Carboxylic Acid, Ether (THF) | Strong |

| 1440–1395 | O–H bend | Carboxylic Acid | Medium |

References for characteristic absorption ranges:[6][7][8][9][10][11]

Experimental Protocol: Fourier-Transform IR (FT-IR) with ATR

This protocol describes a self-validating system for acquiring a high-quality spectrum of a solid sample.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of ambient air (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Data Processing: The instrument software will perform the background subtraction. A baseline correction may be applied to ensure all peaks originate from a flat baseline.

Authoritative Grounding & Interpretation

The resulting spectrum is expected to be dominated by two key regions. First, a powerful, broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is the definitive signature of a hydrogen-bonded carboxylic acid O-H group.[7][9] This band will be superimposed on the sharper aliphatic C-H stretching vibrations occurring between 3000-2850 cm⁻¹.[8] Second, the carbonyl region (1800-1600 cm⁻¹) should display a strong, possibly broadened or overlapping absorption. This is due to the presence of both the carboxylic acid carbonyl (~1710 cm⁻¹) and the tertiary amide carbonyl (~1650 cm⁻¹).[5][6][12] The presence of both of these features provides strong, immediate evidence for the core structure.

Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight, which validates the elemental formula, and the fragmentation pattern, which acts as a molecular blueprint, revealing how the structural units are connected. For a molecule like this, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and non-volatility. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, giving a clear picture of the molecular weight.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 228.12 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |

| 210.11 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 182.11 | [M+H - HCOOH]⁺ | Loss of formic acid. |

| 128.07 | [Piperidine-4-carboxylic acid + H]⁺ | Cleavage of the amide bond. |

| 99.04 | [Tetrahydrofuran-2-carbonyl]⁺ | Cleavage of the amide bond. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This workflow is designed for robust separation and high-resolution mass analysis.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µg/mL for injection.

-

Liquid Chromatography (LC) Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: A high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is ideal for accurate mass measurements.

-

Acquisition Mode:

-

Full Scan (MS1): Scan from m/z 50 to 500 to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 228.12) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with nitrogen or argon gas to generate fragment ions.

-

-

Visualization of Key Fragmentation Pathways

Caption: Proposed ESI-MS/MS fragmentation pathways.

Authoritative Grounding & Interpretation The primary goal is to observe the [M+H]⁺ ion at m/z 228.12. A high-resolution instrument allows this mass to be measured with enough accuracy (e.g., within 5 ppm) to confirm the elemental formula C₁₁H₁₇NO₄. The MS/MS spectrum is crucial for structural validation. The presence of fragment ions at m/z 128.07 and m/z 99.04 is compelling evidence for the amide bond connecting the piperidinecarboxylic acid and tetrahydrofurancarbonyl moieties.[13][14] This fragmentation pattern effectively deconstructs the molecule, confirming the identity and connectivity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: While IR and MS confirm the pieces and their total mass, NMR spectroscopy provides the detailed atomic-level map of the C-H framework. It is the most powerful technique for unambiguous structure determination. For this molecule, using an appropriate deuterated solvent like DMSO-d₆ is critical to ensure the acidic carboxylic proton is observable. Due to the amide bond, hindered rotation around the N-C(O) bond can lead to broadened signals or even distinct sets of signals (rotamers) for the protons and carbons near the nitrogen atom, a common phenomenon in N-acylpiperidines.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | broad s | 1H | H -OOC- |

| ~4.2-4.4 | m | 1H | THF: -OCH (C=O)- |

| ~3.6-3.9 | m | 2H | THF: -OCH ₂- |

| ~2.8-4.5 | broad m | 4H | Piperidine: -NCH ₂(ax/eq) |

| ~2.3-2.6 | m | 1H | Piperidine: -CH (COOH)- |

| ~1.5-2.2 | m | 8H | Remaining Piperidine & THF -CH ₂- |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C =O (Carboxylic Acid) |

| ~169.0 | C =O (Amide) |

| ~72.0 | THF: -OC H(C=O)- |

| ~68.0 | THF: -OC H₂- |

| ~40-48 | Piperidine: -NC H₂- (may be broad/split) |

| ~41.5 | Piperidine: -C H(COOH)- |

| ~25-30 | Remaining Piperidine & THF -C H₂- |

References for chemical shift estimations:[4][5][15][16][17]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers at least 0-14 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time but provides a single peak for each unique carbon atom.

-

(Optional but Recommended) 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.

-

Visualization of NMR Structural Correlations

Caption: Logical workflow for NMR data interpretation.

Authoritative Grounding & Interpretation The ¹H NMR spectrum provides a wealth of information. The integration of the signals should correspond to the number of protons in each environment. The very downfield, broad singlet at ~12 ppm is characteristic of a carboxylic acid proton.[4] The complex, potentially broad multiplets for the piperidine protons adjacent to the nitrogen are indicative of the amide functionality. The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments (or fewer if symmetry exists). The two signals in the carbonyl region (~165-185 ppm) are crucial, confirming both the amide and carboxylic acid groups.[5] Using 2D NMR techniques like HSQC would allow for the direct correlation of each proton signal to its corresponding carbon signal, providing an irrefutable and complete assignment of the molecule's C-H framework.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a clear example of the power of synergistic analytical techniques.

-

IR Spectroscopy provides the initial, rapid confirmation of the essential carboxylic acid and amide functional groups.

-

Mass Spectrometry validates the molecular formula through accurate mass measurement of the parent ion and confirms the connectivity of the heterocyclic rings via the amide linker through its fragmentation pattern.

-

NMR Spectroscopy delivers the final, high-resolution blueprint of the molecule, mapping out the complete carbon-hydrogen framework and confirming the precise arrangement of atoms.

Together, these three pillars of spectroscopic analysis form a self-validating system, providing trustworthy and authoritative evidence that fully supports the assigned structure. This comprehensive approach is fundamental to ensuring the quality, identity, and integrity of chemical compounds in a rigorous scientific setting.

References

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.

- Spectroscopy of Carboxylic Acid Deriv

- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- This compound | CAS 926214-32-6. Santa Cruz Biotechnology.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- This compound.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 1-(Tetrahydrofuran-2-carbonyl)piperidine-4-carboxylic acid. ChemScene.

- Table of IR Absorptions. University of Wisconsin-Madison.

- Mass Spectrometry: Fragment

- A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. Benchchem.

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. University of California, Los Angeles.

Sources

- 1. scbt.com [scbt.com]

- 2. 926214-32-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

The Biological Synergy of Tetrahydrofuran-Piperidine Conjugates: A New Frontier in Medicinal Chemistry

An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the strategy of molecular hybridization—linking two or more pharmacophores to create a single conjugate molecule—has emerged as a powerful tool for developing novel therapeutic agents with enhanced potency and multifactorial activity. This guide delves into the burgeoning field of tetrahydrofuran-piperidine conjugates, a class of molecules that marries two highly privileged scaffolds in medicinal chemistry. The piperidine ring, a cornerstone of numerous FDA-approved drugs, offers a versatile, chemically stable, and basic nitrogen center that improves pharmacokinetic properties and facilitates crucial interactions with biological targets[1][2]. Concurrently, the tetrahydrofuran (THF) motif is a key structural component in a wide array of bioactive natural products known for their potent anticancer and antiviral activities[3][4].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and biological activities of this promising class of molecular hybrids. We will explore their potential across critical therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses. By synthesizing the proven attributes of these two scaffolds, tetrahydrofuran-piperidine conjugates represent a scientifically compelling avenue for the discovery of next-generation therapeutics.

The Rationale: Why Conjugate Tetrahydrofuran and Piperidine?

The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals, valued for its ability to confer favorable properties such as metabolic stability, modulated lipophilicity, and the capacity for hydrogen bonding[1]. Its presence in drugs ranging from the Alzheimer's treatment Donepezil to antipsychotics and analgesics underscores its pharmacological significance[1]. The nitrogen atom within the piperidine ring is often crucial for interacting with the active sites of enzymes or receptors.

On the other hand, the tetrahydrofuran ring is a privileged structure found in numerous natural products with potent biological effects. For instance, polyketides isolated from marine organisms containing THF rings have demonstrated significant cytotoxic activity against various cancer cell lines[3]. Furthermore, advanced THF-based ligands have been instrumental in the design of highly potent HIV protease inhibitors, where the oxygen atom of the THF ring forms critical hydrogen-bonding networks within the enzyme's active site.

The conjugation of these two moieties is predicated on a logical and powerful hypothesis: that a hybrid molecule can leverage the strengths of both components. A tetrahydrofuran-piperidine conjugate could theoretically:

-

Utilize the piperidine scaffold to anchor the molecule to a target protein and enhance bioavailability.

-

Employ the tetrahydrofuran moiety to form additional, potent interactions within a binding pocket, potentially leading to enhanced selectivity and efficacy.

-

Combine the distinct biological activities of each fragment to create a dual-action or multi-target therapeutic agent.

This guide will now explore the tangible evidence of this hypothesis across several key areas of biological activity.

Anticancer Activity: A Proof-of-Concept

The potential of tetrahydrofuran-piperidine conjugates as anticancer agents is one of the most promising areas of investigation. Both parent scaffolds are independently associated with potent antiproliferative effects. A key example demonstrating the successful fusion of these moieties is seen in the synthesis of novel pyrimidine derivatives.

In a notable study, researchers synthesized 1-(1H-pyrrol-1-yl)-4-methyl-6-phenyl-pyrimidine-2-thione by condensing an aminopyrimidine-thione with 2,5-dimethoxy-tetrahydrofuran in a reaction catalyzed by piperidine. This reaction showcases a practical method for linking these two core structures. The resulting conjugate was then evaluated for its in vitro antitumor activity against the human liver cancer cell line (HEPG2). While the specific IC50 values were not detailed in the available literature, the study reported that the synthesized compounds, including the THF-pyrimidine conjugate, exhibited significant antitumor activity, validating the core concept of this hybrid approach.

The proposed mechanism for many piperidine-based anticancer agents involves the induction of apoptosis (programmed cell death) and cell cycle arrest. It is hypothesized that the tetrahydrofuran moiety can enhance binding to key regulatory proteins involved in these pathways, such as kinases or polymerases, thereby amplifying the cytotoxic effect.

Logical Pathway: Induction of Apoptosis by Bioactive Conjugates

The following diagram illustrates a generalized pathway by which a hypothetical tetrahydrofuran-piperidine conjugate might induce apoptosis in a cancer cell, a common mechanism for piperidine-containing anticancer agents.

Caption: Generalized apoptotic pathway initiated by a bioactive agent.

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the anticancer activity of novel tetrahydrofuran-piperidine conjugates, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HEPG2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test conjugate, dissolved in DMSO (stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydrofuran-piperidine conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time is critical to allow the compound to exert its effect.

-

MTT Addition: Add 20 µL of the MTT reagent to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. The development of agents that can modulate these processes is of high therapeutic interest. A study on a closely related furan-piperidine hybrid provides strong evidence for the potential of this conjugate class in anti-inflammatory applications.

In this research, a furan-piperidine conjugate, specifically (furan-2-yl)(piperidin-1-yl)methanone, was synthesized and evaluated for its in vitro anti-inflammatory and antioxidant activities. The anti-inflammatory potential was assessed using an inhibition of albumin denaturation (IAD) assay, a well-established method where the ability of a compound to prevent heat-induced protein denaturation is measured. Protein denaturation is a key pathological event in inflammatory conditions like arthritis.

The furan-piperidine hybrid demonstrated significant anti-inflammatory activity, with quantitative data highlighting its efficacy.

Table 1: In Vitro Anti-inflammatory & Antioxidant Activity of a Furan-Piperidine Hybrid

| Compound | Biological Assay | IC50 (µg/mL) | Reference Standard | IC50 (µg/mL) |

| (Furan-2-yl)(piperidin-1-yl)methanone | Inhibition of Albumin Denaturation (IAD) | 114.31 | Ketoprofen | 126.58 |

| (Furan-2-yl)(piperidin-1-yl)methanone | H2O2 Scavenging Activity | 71.72 | Ascorbic Acid | 24.84 |

Data synthesized from Manolov et al., 2022.

The results show that the furan-piperidine conjugate had a more potent anti-inflammatory effect (lower IC50 value) than the standard drug Ketoprofen in the IAD assay. Furthermore, it exhibited notable antioxidant activity by scavenging hydrogen peroxide (H2O2). This dual activity is highly desirable, as inflammation and oxidative stress are often interconnected pathological processes.

Experimental Workflow: Evaluating Anti-inflammatory Activity

The following diagram outlines the workflow for assessing the anti-inflammatory potential of a novel conjugate.

Caption: Workflow for in vitro anti-inflammatory evaluation.

Neuroprotective Applications: An Area of High Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant challenge for which novel therapeutic strategies are urgently needed. The piperidine scaffold is a key component of several neuroprotective drugs, including Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease[1]. The rationale for its use lies in the ability of the piperidine nitrogen to interact with key residues in enzyme active sites.

While direct studies on tetrahydrofuran-piperidine conjugates for neuroprotection are limited, the potential is substantial. Piperine, a natural alkaloid containing a piperidine ring, has been shown to exert protective effects on dopaminergic neurons in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Separately, many natural products with neuroprotective properties contain furan or tetrahydrofuran rings.

Therefore, a hybrid molecule that combines the target-binding features of piperidine with the neuroprotective qualities associated with the THF scaffold is a highly logical design strategy. Such a conjugate could potentially:

-

Inhibit key enzymes like acetylcholinesterase or monoamine oxidase.

-

Cross the blood-brain barrier, a feat often facilitated by the physicochemical properties of piperidine derivatives.

-

Reduce oxidative stress and inflammation in the central nervous system.

This remains a promising and relatively unexplored frontier for the application of tetrahydrofuran-piperidine conjugates.

Conclusion and Future Perspectives

The strategy of conjugating the tetrahydrofuran and piperidine moieties is a scientifically sound approach grounded in the well-documented biological activities of each individual scaffold. The available evidence, though nascent, provides a compelling proof-of-concept for the utility of these hybrids, particularly in the realm of anticancer and anti-inflammatory drug discovery. The synthesis of a pyrimidine-THF conjugate with antitumor activity and the potent anti-inflammatory and antioxidant effects of a furan-piperidine analogue highlight the tangible successes of this strategy.

Future research should focus on a systematic exploration of this chemical space. Key areas for development include:

-

Diversification of Linkers: Investigating different chemical linkers (amides, ureas, triazoles) to connect the THF and piperidine rings to optimize spatial orientation and biological activity.

-

Stereochemical Analysis: Exploring the impact of stereochemistry on both the tetrahydrofuran and piperidine rings, as biological targets are often highly sensitive to the 3D conformation of a molecule.

-

Elucidation of Mechanisms: Moving beyond initial screening to perform in-depth mechanistic studies, including target identification and pathway analysis, to understand how these conjugates exert their effects.

-

Exploration of New Therapeutic Areas: Systematically evaluating optimized conjugates for neuroprotective, antimicrobial, and antiviral activities.

References

-

Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. [Link]

-

Reddy, B. P., et al. (2018). Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper. Der Pharma Chemica. [Link]

-

García, C., Rodríguez, J., & Souto, J. A. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]

-

Kandil, S., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]

-

Kumar, A., & Narasimhan, B. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Tropical Journal of Pharmaceutical Research. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Acheampong, P., et al. (2021). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. [Link]

-

De Fenza, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

-

Sharma, H., et al. (2022). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Archiv der Pharmazie. [Link]

-

Abdel-Ghaffar, N. G., et al. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Korean Chemical Society. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Reddy, T. S., et al. (2018). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Letters in Drug Design & Discovery. [Link]

-

Al-Ghorbani, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

-

Nicolotti, O. (Ed.). (2021). Special Issue: Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. Molecules. [Link]

-

Ren, Y., et al. (2019). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. [Link]

Sources

Unlocking the Therapeutic Potential of Acylpiperidines: A Technical Guide to Key Molecular Targets

The acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant compounds. Its versatility allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective modulators of various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core and emerging therapeutic targets for acylpiperidine compounds. We will delve into the mechanistic underpinnings of these interactions, present robust experimental protocols for target validation, and offer a forward-looking perspective on the therapeutic landscape of this remarkable chemical class.

I. The Sigma (σ) Receptor System: A Nexus for Neuroprotection and Beyond

Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] They are implicated in a wide array of cellular processes and are considered key targets in neurodegenerative diseases, psychiatric disorders, and oncology.[1][2] Acylpiperidine derivatives have emerged as potent modulators of both σ1 and σ2 receptor subtypes.

Mechanism of Action & Therapeutic Rationale

The interaction of acylpiperidine ligands with sigma receptors can elicit a range of cellular responses. The σ1 receptor, in particular, is known to modulate calcium signaling, ion channel function, and intracellular signaling pathways crucial for neuronal survival and plasticity.[3] By binding to these receptors, acylpiperidine compounds can influence these downstream events, offering potential therapeutic benefits in conditions characterized by neuronal stress and degeneration, such as Alzheimer's disease and Parkinson's disease.[4][5] Furthermore, the overexpression of σ2 receptors in various tumor cell lines has positioned them as a promising target for cancer therapeutics.[6]

Quantitative Insights: Binding Affinities of Piperidine Derivatives

The affinity of acylpiperidine compounds for sigma receptors is a critical determinant of their therapeutic potential. The following table summarizes representative binding affinity data (Ki values) for various piperidine derivatives, highlighting the structural features that govern potency and selectivity.

| Compound Class | Specific Derivative | Target | Ki (nM) | Reference |

| Piperidine Propionamides | Compound 44 | σ1 Receptor | 1.2 | [7] |

| 4-Aroylpiperidines | Not Specified | σ1 Receptor | Varies | [2] |

| 4-Pyridylpiperidines | Compound 12 | σ1 Receptor | 4.5 | [8] |

| 4-Pyridylpiperidines | Compound 12 | σ2 Receptor | 10 | [8] |

Experimental Workflow: Sigma Receptor Radioligand Binding Assay

Validation of a compound's interaction with sigma receptors is typically achieved through competitive radioligand binding assays.[1][9] This technique measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Diagram of the Experimental Workflow:

Caption: Workflow for a sigma receptor radioligand binding assay.

Detailed Protocol:

I. Membrane Preparation (from Guinea Pig Liver for σ1 Receptors) [9]

-

Homogenize fresh or frozen guinea pig liver tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed to pellet the membrane fraction.

-

Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

II. Radioligand Binding Assay (Competitive Inhibition) [1][9]

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

A single concentration of the radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors) near its Kd value.[9]

-

Increasing concentrations of the unlabeled acylpiperidine test compound.

-

For σ2 receptor assays, a masking agent like (+)-pentazocine is added to block binding to σ1 sites.[9]

-

The membrane preparation.

-

-

Define non-specific binding using a high concentration of a known sigma receptor ligand (e.g., haloperidol).[3]

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes).[3]

-

Terminate the incubation by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

III. Data Analysis

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

II. Fatty Acid Amide Hydrolase (FAAH): Modulating the Endocannabinoid System for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[10] By inhibiting FAAH, acylpiperidine compounds can increase the levels of endogenous cannabinoids, thereby potentiating their analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10][11]

Mechanism of Action & Therapeutic Rationale

Acylpiperidine-based FAAH inhibitors often act as covalent inhibitors, forming a stable adduct with a key serine residue (Ser241) in the enzyme's active site.[10] This irreversible inhibition leads to a sustained elevation of anandamide and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other targets to produce therapeutic effects. This "on-demand" enhancement of endocannabinoid signaling makes FAAH an attractive target for the treatment of chronic pain, anxiety disorders, and inflammatory conditions.[11]

Quantitative Insights: Inhibitory Potency of Acylpiperidine Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of FAAH inhibitors. The following table provides IC50 values for representative acylpiperidine and related cyclic urea inhibitors.

| Compound Class | Specific Derivative | Target | IC50 (human FAAH) | Reference |

| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | Varies | FAAH | Varies | [12] |

| Piperidine/Piperazine Aryl Ureas | PF-750 (piperidine-based) | FAAH | Potent | [10] |

| Piperidine/Piperazine Aryl Ureas | JNJ-40355003 (piperazine-based) | FAAH | Potent | [13] |

Experimental Workflow: Fluorometric FAAH Activity Assay

A common method to screen for and characterize FAAH inhibitors is a fluorometric activity assay.[14] This assay utilizes a synthetic substrate that, when cleaved by FAAH, releases a fluorescent product.

Diagram of the Experimental Workflow:

Caption: Workflow for a fluorometric FAAH activity assay.

I. Reagent and Sample Preparation

-

Prepare the FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[16]

-

Prepare the FAAH source: This can be recombinant human FAAH or a cell/tissue lysate known to express FAAH. If using lysates, homogenize the cells or tissue in ice-cold assay buffer and clarify by centrifugation.[15]

-

Prepare serial dilutions of the acylpiperidine test compound in the assay buffer.

-

Prepare the fluorogenic FAAH substrate solution (e.g., AMC arachidonoyl amide).[16]

II. Assay Procedure

-

In a 96-well white, flat-bottom plate, add the following to each well:

-

FAAH assay buffer.

-

The test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

The FAAH enzyme preparation.

-

-

Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[16]

III. Data Analysis

-

For each well, calculate the rate of the reaction (the change in fluorescence units per minute) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Acetylcholinesterase (AChE): A Classic Target for Neurodegenerative Disease

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain and improve cognitive function.[17] Several piperidine-containing drugs, such as donepezil, are potent AChE inhibitors.[18][19]

Mechanism of Action & Therapeutic Rationale

Acylpiperidine-based AChE inhibitors typically bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[17] This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons.[18]

Quantitative Insights: Inhibitory Potency of Piperidine Derivatives

The following table presents the IC50 values for a key piperidine-based AChE inhibitor.

| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |

| Benzylpiperidine | Donepezil (E2020) | AChE | 5.7 | [19] |

IV. Emerging and Other Potential Targets

The structural versatility of the acylpiperidine scaffold allows for its interaction with a broader range of therapeutic targets.

-

Opioid Receptors: Certain phenylpiperidine derivatives are well-known opioid receptor agonists, such as fentanyl, and are used for pain management.[20] Other piperidine derivatives have been investigated as opioid receptor antagonists.[21] Some compounds exhibit dual activity as σ1 receptor antagonists and µ-opioid receptor agonists, offering a potential new approach to treating neuropathic pain.[7][22]

-

Monoamine Transporters: The 2-arylpiperidine motif is a recognized pharmacophore for interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[23]

-

Oncological Targets: Piperidine and piperine (a naturally occurring piperidine derivative) have been shown to modulate several signaling pathways crucial for cancer regulation, including STAT-3, NF-κB, and PI3K/Akt, suggesting their potential as anticancer agents.[24][25]

Conclusion and Future Directions

Acylpiperidine compounds represent a rich and diverse class of molecules with the potential to address a wide range of unmet medical needs. Their ability to potently and selectively modulate key therapeutic targets such as sigma receptors, FAAH, and AChE underscores their importance in modern drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic potential of novel acylpiperidine derivatives.

Future research in this area will likely focus on the development of multi-target-directed ligands, leveraging the promiscuous nature of the piperidine scaffold to simultaneously engage multiple disease-relevant pathways.[8] Furthermore, a deeper understanding of the structure-activity relationships governing target selectivity will be crucial for designing next-generation acylpiperidine-based therapeutics with improved efficacy and safety profiles.

References

-

National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link][9]

-

Springer Nature. (n.d.). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. PMC. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. Retrieved from [Link][26]

-

ACS Publications. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. Retrieved from [Link][27]

-

National Center for Biotechnology Information. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Retrieved from [Link][2]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link][24]

-

National Center for Biotechnology Information. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. PubMed. Retrieved from [Link][28]

-

Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Retrieved from [Link][29]

-

ResearchGate. (2025). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link][30]

-

National Center for Biotechnology Information. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Retrieved from [Link][31]

-

National Center for Biotechnology Information. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link][32]

-

National Center for Biotechnology Information. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. PubMed. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. Retrieved from [Link][17]

-

National Center for Biotechnology Information. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link][33]

-

1mg. (2025). Tofe Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link][34]

-

ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link][35]

-

National Center for Biotechnology Information. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed. Retrieved from [Link][7]

-

Frontiers. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Retrieved from [Link][36]

-

National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem. Retrieved from [Link][37]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (n.d.). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. Retrieved from [Link][21]

-

National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. Retrieved from [Link][25]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link][19]

Sources

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]